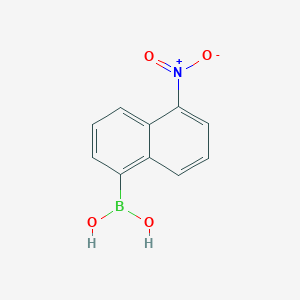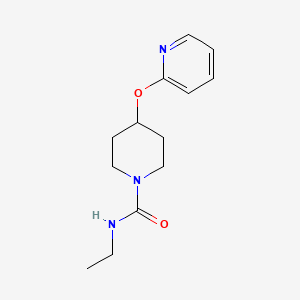
5-Nitronaphthalene-1-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitronaphthalene-1-boronic acid is an organoboron compound with the molecular formula C10H8BNO4. It is a derivative of naphthalene, where a boronic acid group is attached to the first carbon and a nitro group is attached to the fifth carbon of the naphthalene ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mecanismo De Acción
Target of Action
The primary target of 5-Nitronaphthalene-1-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of this compound involves its interaction with its targets in the SM coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It is known that the compound is used in the sm coupling reaction, which suggests that it may be readily prepared and is relatively stable . The impact of the compound’s ADME properties on its bioavailability is currently unknown.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling reaction . These conditions are exceptionally mild and functional group tolerant, which contributes to the success of the reaction . The stability of the compound also plays a role in its efficacy .
Análisis Bioquímico
Biochemical Properties
5-Nitronaphthalene-1-boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of enzyme mechanisms and protein interactions. For instance, this compound can interact with serine proteases by forming a covalent bond with the active site serine residue, thereby inhibiting the enzyme’s activity . Additionally, it can bind to carbohydrate-binding proteins, such as lectins, through interactions with sugar moieties, influencing their biological functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, it has been shown to inhibit tyrosine kinases, leading to altered phosphorylation states of downstream signaling proteins . Furthermore, this compound can affect gene expression by interacting with transcription factors or chromatin-modifying enzymes, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by forming covalent bonds with active site residues. This interaction can lead to the stabilization of enzyme-inhibitor complexes, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by binding to DNA or RNA, affecting the transcription and translation processes . These molecular interactions highlight the compound’s versatility in influencing biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors in its application. Over time, this compound can undergo hydrolysis, leading to the formation of boric acid and other degradation products . These changes can affect its efficacy in biochemical assays and long-term studies. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At high doses, it can induce toxic effects, including cellular apoptosis and tissue damage . These threshold effects highlight the importance of dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, leading to altered metabolite levels . Additionally, this compound can interact with cofactors such as NAD+ and FAD, affecting their availability and function in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by boron-specific transporters, such as NIP5;1, which facilitate its uptake and distribution . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects . The localization of this compound can also be modulated by phosphorylation and other modifications, affecting its activity and function within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitronaphthalene-1-boronic acid typically involves the borylation of 5-nitronaphthalene. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scale and higher efficiency. These methods often involve continuous flow reactors to ensure better control over reaction conditions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions: 5-Nitronaphthalene-1-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation and Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The boronic acid group can participate in substitution reactions, such as the formation of boronate esters with diols.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(dppf)Cl2), bases (e.g., potassium acetate), bis(pinacolato)diboron (B2Pin2), hydrogen gas, and diols.
Conditions: Reactions are typically carried out in solvents like DMF or tetrahydrofuran (THF) at elevated temperatures.
Major Products:
Suzuki-Miyaura Coupling Products: Biaryl or styrene derivatives.
Reduction Products: 5-Aminonaphthalene-1-boronic acid.
Substitution Products: Boronate esters.
Aplicaciones Científicas De Investigación
5-Nitronaphthalene-1-boronic acid has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Nitrophenylboronic Acid: Another nitro-substituted boronic acid with similar reactivity but different electronic properties.
Naphthalene-2-boronic Acid: A naphthalene derivative with the boronic acid group at a different position, affecting its reactivity and applications.
Uniqueness: 5-Nitronaphthalene-1-boronic acid is unique due to the presence of both a nitro group and a boronic acid group on the naphthalene ring, which allows for diverse reactivity and applications in various fields of research .
Propiedades
IUPAC Name |
(5-nitronaphthalen-1-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BNO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOYOYRRCNVZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)[N+](=O)[O-])(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-cyclopentylethanediamide](/img/structure/B2613687.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2613689.png)
![N4-(4-fluorophenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613690.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2613692.png)
![(Z)-methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2613693.png)
![(Z)-3-allyl-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2613695.png)
![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]but-2-ynamide](/img/structure/B2613696.png)

![4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2613701.png)
